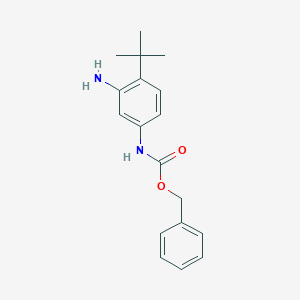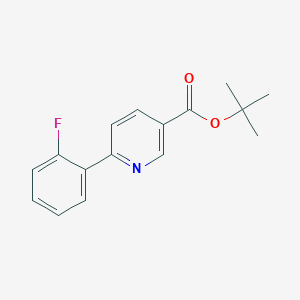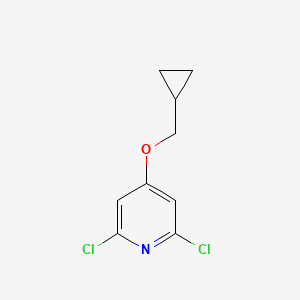
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile is an organic compound with a complex structure that includes a fluorine atom, a nitrile group, and a ketone group
Métodos De Preparación
The synthesis of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the reaction of 2-fluorobenzonitrile with lithium N,N-dialkylaminoborohydride to yield 2-(N,N-dialkylamino)benzylamines .
Análisis De Reacciones Químicas
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include lithium N,N-dialkylaminoborohydride and various oxidizing agents
Aplicaciones Científicas De Investigación
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
5-(1,1-Dimethyl-2-oxopropyl)-2-fluorobenzonitrile can be compared with similar compounds such as 2-fluorobenzonitrile and 2-fluoro-4-methoxy-5-(3-((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives. These compounds share some structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
1239964-10-3 |
|---|---|
Fórmula molecular |
C12H12FNO |
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
2-fluoro-5-(2-methyl-3-oxobutan-2-yl)benzonitrile |
InChI |
InChI=1S/C12H12FNO/c1-8(15)12(2,3)10-4-5-11(13)9(6-10)7-14/h4-6H,1-3H3 |
Clave InChI |
ZAAKLMNLBPIOFL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(C)C1=CC(=C(C=C1)F)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-Chloro-6-(5-chloro-2-ethoxy-phenyl)-pyrimidin-2-yl]-methyl-amine](/img/structure/B8301441.png)









